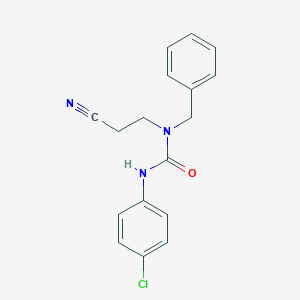![molecular formula C19H22N2O3 B240448 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAB is a small molecule inhibitor that targets specific enzymes involved in cellular processes, making it a valuable tool for studying the mechanisms of biological systems.
Mécanisme D'action
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide works by binding to the active site of ALDH, preventing the enzyme from catalyzing the oxidation of aldehydes. This leads to an accumulation of toxic aldehydes, which can induce cell death or sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific biological system being studied. In cancer cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the differentiation of neural stem cells, leading to the maintenance of a stem cell phenotype.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has several advantages as a tool for studying biological systems. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for ALDH. However, N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide also has limitations, including potential off-target effects and the need for specialized equipment and expertise for synthesis.
Orientations Futures
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has significant potential for further research in various scientific fields. Some potential future directions include:
1. Further studies on the specific mechanisms of action of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in cancer cells and the development of new therapeutic strategies based on these mechanisms.
2. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide as a tool for studying the role of ALDH in various biological systems.
3. Development of new synthetic methods for N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide that are more efficient and scalable.
4. Investigation of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in combination with other chemotherapeutic agents to enhance their efficacy and reduce side effects.
5. Exploration of the potential use of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide in other scientific fields, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-ethoxybenzoyl chloride with 4-aminophenol to form 4-ethoxybenzamide. The second step involves the reaction of 4-ethoxybenzamide with N,N-dimethylglycine to form N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide.
Applications De Recherche Scientifique
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been extensively studied in various scientific fields, including cancer research, developmental biology, and stem cell research. N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the oxidation of aldehydes, which has important implications in cancer research. Inhibition of ALDH activity by N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.
Propriétés
Nom du produit |
N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-24-17-11-7-15(8-12-17)19(23)20-16-9-5-14(6-10-16)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
Clé InChI |
MXOJFGRJKJFVRV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)
![3-{[(3-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B240397.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

